molecular formula C13H17N3 B7355295 2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile

2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile

Cat. No. B7355295
M. Wt: 215.29 g/mol
InChI Key: OBRXHSOBQIXCJE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as P2X7R antagonist, as it is known to inhibit the activation of P2X7 receptors. In

Mechanism of Action

The mechanism of action of 2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile involves the inhibition of P2X7 receptors, which are ion channels that are activated by extracellular ATP. The inhibition of these receptors can modulate various cellular processes, including the release of cytokines and chemokines, apoptosis, and autophagy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular context and the activation of P2X7 receptors. In general, the inhibition of P2X7 receptors can modulate various cellular processes, including the release of cytokines and chemokines, apoptosis, and autophagy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile for lab experiments is its specificity for P2X7 receptors. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of P2X7 receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency, which can limit its utility in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile. One area of research is the development of more potent P2X7 antagonists that can be used in a wider range of experimental settings. Another area of research is the identification of specific cellular contexts in which the inhibition of P2X7 receptors can have therapeutic implications. Finally, there is a need for further research on the biochemical and physiological effects of P2X7 receptor inhibition, particularly in the context of neurological disorders, cancer, and inflammation.
Conclusion:
This compound is a chemical compound that has significant potential for scientific research. This compound has been extensively studied for its potential applications in the inhibition of P2X7 receptors, which can have therapeutic implications for the treatment of various physiological and pathological conditions. While there are limitations to the use of this compound in certain experimental settings, there are several future directions for research that can further our understanding of the role of P2X7 receptors in various cellular processes.

Synthesis Methods

The synthesis of 2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile involves the reaction of 2-bromoethylpyridine with (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, followed by deprotection of the tert-butyloxycarbonyl group using trifluoroacetic acid. The final product is obtained through the reaction of the resulting intermediate with acetonitrile.

Scientific Research Applications

2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the role of P2X7 receptors in various physiological and pathological conditions, including neurological disorders, cancer, and inflammation. This compound has been shown to inhibit the activation of P2X7 receptors, which can have therapeutic implications for the treatment of these conditions.

properties

IUPAC Name

2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-8-11-16-10-3-5-13(16)7-6-12-4-1-2-9-15-12/h1-2,4,9,13H,3,5-7,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRXHSOBQIXCJE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC#N)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC#N)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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